molecular formula C16H19NO5 B14674414 Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1'-cyclohexan)-4-yl ester CAS No. 40374-18-3

Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1'-cyclohexan)-4-yl ester

Cat. No.: B14674414
CAS No.: 40374-18-3
M. Wt: 305.32 g/mol
InChI Key: WGCDPRJZQCZMQA-UHFFFAOYSA-N
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Description

Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound’s structure includes a spiro linkage, which is a rare and interesting feature in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spiro linkage and the esterification process. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential for understanding its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-amine: A compound with a similar spiro linkage but different functional groups.

    Spiro[1,3-benzodioxole-2,1’-cyclohexan]-4-yl acetate: Another compound with a spiro linkage and an acetate group.

Uniqueness

Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

40374-18-3

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

spiro[1,3-benzodioxole-2,1'-cyclohexane]-4-yl N-acetyl-N-methylcarbamate

InChI

InChI=1S/C16H19NO5/c1-11(18)17(2)15(19)20-12-7-6-8-13-14(12)22-16(21-13)9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3

InChI Key

WGCDPRJZQCZMQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C(=O)OC1=CC=CC2=C1OC3(O2)CCCCC3

Origin of Product

United States

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